4-Methoxy-3-methylphenol
Overview
Description
4-Methoxy-3-methylphenol, also known as 4-methoxy-m-cresol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Scientific Research Applications
4-Methoxy-3-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model substrate for studying enzymatic activity and protein structure.
Medicine: Research has shown its potential antioxidant and anti-inflammatory properties, making it a candidate for developing therapeutic agents.
Industry: It is used in the production of antioxidants, fragrances, and dyes.
Safety and Hazards
Mechanism of Action
Mode of Action
One study suggests that phenolic compounds like 4-Methoxy-3-methylphenol can inhibit the polymerization of acrylic monomers. The inhibition process involves three main steps :
Pharmacokinetics
As a small molecule (molecular weight: 1381638 ), it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes and transport proteins.
Result of Action
Based on its potential inhibitory action on the polymerization of acrylic monomers , it may influence the structure and function of polymers within the cell.
Biochemical Analysis
Biochemical Properties
Phenolic compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylphenol can be synthesized through several methods. One common approach involves the methylation of 3-methylphenol (m-cresol) using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methylation reactions. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Comparison with Similar Compounds
4-Methoxyphenol: Similar structure but lacks the methyl group.
3-Methylphenol (m-Cresol): Similar structure but lacks the methoxy group.
4-Methylphenol (p-Cresol): Similar structure but lacks the methoxy group and has the methyl group in a different position.
Uniqueness: 4-Methoxy-3-methylphenol is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution pattern enhances its antioxidant and anti-inflammatory properties compared to its analogs .
Properties
IUPAC Name |
4-methoxy-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILASIIGKRFKNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304966 | |
Record name | 4-Methoxy-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14786-82-4 | |
Record name | 14786-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 4-methoxy-3-methylphenol was the main compound found in the chloroform extract of Amburana cearensis. Was the compound itself tested against the bacteria, or only the extract?
A1: The research paper primarily focused on testing the chloroform extract of Amburana cearensis against various bacterial species. While this compound was identified as the major component , the study also investigated the antibacterial activity of a commercially available analogue, 2-methoxy-4-methylphenol, to gain insights into the potential of this class of compounds. The study found that the analogue exhibited promising antibacterial activity against all tested bacterial species, including multidrug-resistant strains, while the crude extract displayed limited activity. This suggests that 2-methoxy-4-methylphenol, and potentially other similar compounds, could be valuable leads for developing new antibacterial agents. Further research is needed to fully characterize the activity of this compound itself.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.